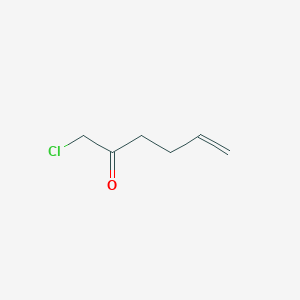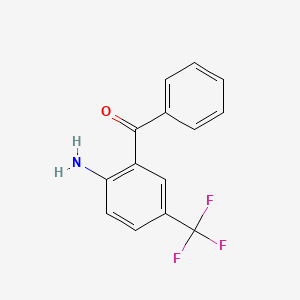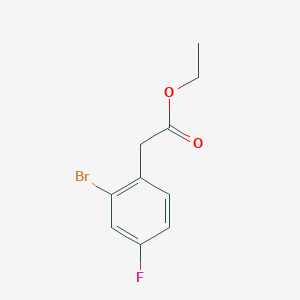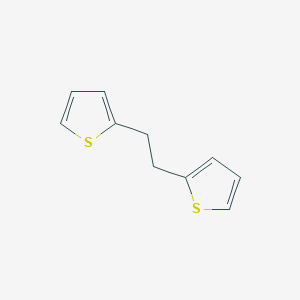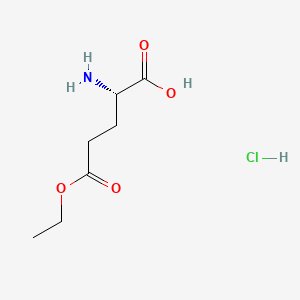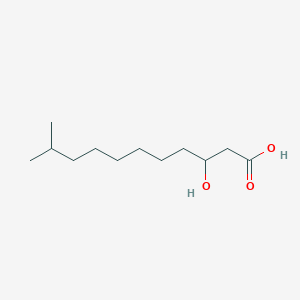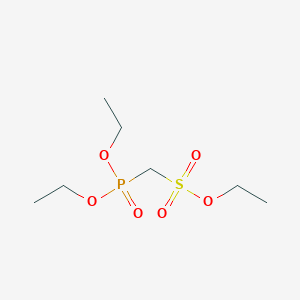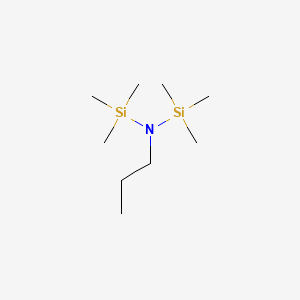
Di(prop-2-en-1-yl)silane
Vue d'ensemble
Description
Di(prop-2-en-1-yl)silane is a chemical compound . It contains a total of 18 bonds, including 6 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Silicon atom .
Synthesis Analysis
The synthesis of Di(prop-2-en-1-yl)silane and similar compounds has been studied in various contexts. For instance, dipodal silanes have been used to stabilize glass surface functionalization for DNA microarray synthesis and high-throughput biological assays . Another study investigated the silanization reaction of the silica-silane system by different amines in model and practical silica-filled natural rubber compounds .Molecular Structure Analysis
Di(prop-2-en-1-yl)silane contains a total of 18 bonds; 6 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), and 2 double bond(s) .Chemical Reactions Analysis
Silanes, including Di(prop-2-en-1-yl)silane, have their own unique chemistry due to their outstanding affinity from silicon to oxygen and fluorine . They can be used as an alternative to toxic reducing agents . The silanization reaction of the silica/silane mixtures has been evaluated using model compounds .Physical And Chemical Properties Analysis
Di(prop-2-en-1-yl)silane has a molecular weight of 114.261 Da . Other physical properties such as density, boiling point, flash point, vapor pressure, and refractive index are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Catalysis and Chemical Synthesis :
- Di(prop-2-en-1-yl)silane is involved in platinum-catalyzed hydrosilylation of α-olefins. This process is significant for the preparation of trihydrosilanes without generating salt waste, indicating its potential in sustainable chemical synthesis (Smirnov & Oestreich, 2016).
Material Science and Engineering :
- In material science, di(prop-2-en-1-yl)silane derivatives are used in the bonding of plastic substrates to PDMS membranes, enhancing the durability and performance of microfluidic devices (Lee & Ram, 2009).
- It's also applied in the development of green electrophosphorescent devices. Derivatives with electron-withdrawing groups are used as electron transporting materials, impacting the efficiency of these devices (Chung et al., 2015).
Analytical Chemistry :
- In analytical chemistry, silylation of porous silicon with derivatives of di(prop-2-en-1-yl)silane enhances the sensitivity and specificity in mass spectrometry analysis (Trauger et al., 2004).
Corrosion Protection :
- Self-assembled silane films, including di(prop-2-en-1-yl)silane derivatives, are investigated for their ability to inhibit brass corrosion, indicating their potential in protective coatings and material preservation (Fan et al., 2011).
Electronics and Photonics :
- Di(prop-2-en-1-yl)silane derivatives are used in the synthesis of organopolysilanes for application in electronic devices, demonstrating their significance in the development of new electronic materials (Furukawa, 1998).
Orientations Futures
Propriétés
InChI |
InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXITXFIZDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569650 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(prop-2-en-1-yl)silane | |
CAS RN |
7387-25-9 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



